
N-(2-Bromobenzyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromobenzyl)picolinamide: is an organic compound with the molecular formula C13H11BrN2O It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-bromobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromobenzyl)picolinamide typically involves the reaction of picolinamide with 2-bromobenzyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: N-(2-Bromobenzyl)picolinamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the benzyl group.
Oxidation Reactions: The compound can be oxidized at the benzylic position to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed:
Substitution: Formation of N-(2-substituted benzyl)picolinamide derivatives.
Oxidation: Formation of picolinic acid derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-Bromobenzyl)picolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds .
Biology and Medicine: Its structural similarity to other bioactive molecules makes it a candidate for the development of inhibitors targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical transformations .
Mécanisme D'action
The mechanism of action of N-(2-Bromobenzyl)picolinamide is not fully understood. it is believed to interact with molecular targets through its picolinamide moiety, which can form hydrogen bonds and coordinate with metal ions. This interaction can modulate the activity of enzymes or receptors, leading to its biological effects .
Comparaison Avec Des Composés Similaires
Picolinamide: The parent compound, which lacks the 2-bromobenzyl group.
Nicotinamide: An isomer of picolinamide with similar biological activities.
2-Bromobenzylamine: A simpler analogue with only the benzylamine moiety.
Uniqueness: N-(2-Bromobenzyl)picolinamide is unique due to the presence of both the picolinamide and 2-bromobenzyl groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H11BrN2O |
|---|---|
Poids moléculaire |
291.14 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11BrN2O/c14-11-6-2-1-5-10(11)9-16-13(17)12-7-3-4-8-15-12/h1-8H,9H2,(H,16,17) |
Clé InChI |
ZXNARLNFJAGVNF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNC(=O)C2=CC=CC=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-((3,4-difluorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B14138716.png)
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
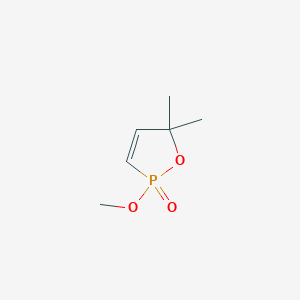
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
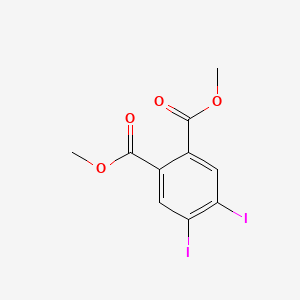
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)

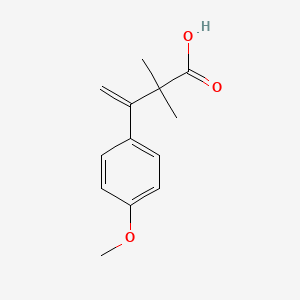

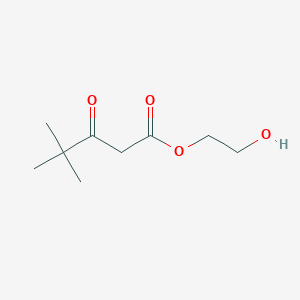
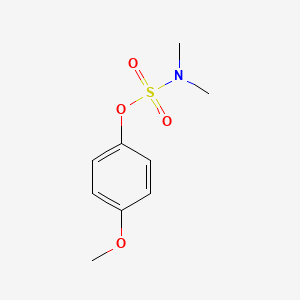
![(1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B14138783.png)
![2-{[(4-Methoxybenzyl)amino]methyl}phenol](/img/structure/B14138785.png)

